Cas no 66616-26-0 ((Phenylthio)acetaldehyde Diethyl Acetal)

(Phenylthio)acetaldehyde Diethyl Acetal Chemical and Physical Properties
Names and Identifiers
-
- Benzene, [(2,2-diethoxyethyl)thio]-
- (Phenylthio)acetaldehyde Diethyl Acetal
- 2,2-diethoxyethylsulfanylbenzene
- CS-0299250
- (2,2-Diethoxyethyl)(phenyl)sulfane
- starbld0029759
- EN300-394604
- SCHEMBL12135641
- AKOS012940314
- (phenylthio)acetaldehyde diethylacetal
- 66616-26-0
- DTXSID10499264
- [(2,2-Diethoxyethyl)sulfanyl]benzene
-
- Inchi: InChI=1S/C12H18O2S/c1-3-13-12(14-4-2)10-15-11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3
- InChI Key: XGVOYFSWJOHTFC-UHFFFAOYSA-N
- SMILES: CCOC(CSC1=CC=CC=C1)OCC
Computed Properties
- Exact Mass: 226.10284
- Monoisotopic Mass: 226.10275099g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 7
- Complexity: 141
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 43.8Ų
Experimental Properties
- PSA: 18.46
(Phenylthio)acetaldehyde Diethyl Acetal Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | P337075-250mg |
(Phenylthio)acetaldehyde Diethyl Acetal |
66616-26-0 | 250mg |
$741.00 | 2023-05-17 | ||
TRC | P337075-10mg |
(Phenylthio)acetaldehyde Diethyl Acetal |
66616-26-0 | 10mg |
$ 109.00 | 2023-09-06 | ||
TRC | P337075-1g |
(Phenylthio)acetaldehyde Diethyl Acetal |
66616-26-0 | 1g |
$2210.00 | 2023-05-17 | ||
Enamine | EN300-394604-0.05g |
[(2,2-diethoxyethyl)sulfanyl]benzene |
66616-26-0 | 0.05g |
$612.0 | 2023-05-24 | ||
Enamine | EN300-394604-10.0g |
[(2,2-diethoxyethyl)sulfanyl]benzene |
66616-26-0 | 10g |
$3131.0 | 2023-05-24 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1369920-1g |
(2,2-Diethoxyethyl)(phenyl)sulfane |
66616-26-0 | 98% | 1g |
¥19623.00 | 2024-05-04 | |
Enamine | EN300-394604-1.0g |
[(2,2-diethoxyethyl)sulfanyl]benzene |
66616-26-0 | 1g |
$728.0 | 2023-05-24 | ||
TRC | P337075-100mg |
(Phenylthio)acetaldehyde Diethyl Acetal |
66616-26-0 | 100mg |
$ 374.00 | 2023-09-06 | ||
TRC | P337075-25mg |
(Phenylthio)acetaldehyde Diethyl Acetal |
66616-26-0 | 25mg |
$ 201.00 | 2023-09-06 | ||
Enamine | EN300-394604-0.25g |
[(2,2-diethoxyethyl)sulfanyl]benzene |
66616-26-0 | 0.25g |
$670.0 | 2023-05-24 |
(Phenylthio)acetaldehyde Diethyl Acetal Related Literature
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Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990
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Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
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Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064
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S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
Additional information on (Phenylthio)acetaldehyde Diethyl Acetal
Comprehensive Overview of Benzene, [(2,2-diethoxyethyl)thio]- (CAS No. 66616-26-0)
Benzene, [(2,2-diethoxyethyl)thio]-, with the CAS number 66616-26-0, is a specialized organic compound that has garnered attention in various industrial and research applications. This compound, often referred to by its systematic name, belongs to the class of sulfur-containing benzene derivatives. Its unique molecular structure, which includes a thioether linkage and diethoxyethyl side chain, makes it a versatile intermediate in organic synthesis. Researchers and industry professionals frequently search for Benzene, [(2,2-diethoxyethyl)thio]- properties, synthesis methods, and applications in specialty chemicals.
The chemical properties of Benzene, [(2,2-diethoxyethyl)thio]- are of particular interest due to its potential role in advanced material science. The compound exhibits moderate solubility in organic solvents such as ethanol, acetone, and dichloromethane, which makes it suitable for use in solvent-based formulations. Its molecular weight and boiling point are critical parameters for researchers looking to optimize reaction conditions. Recent trends in green chemistry have also sparked interest in eco-friendly synthesis routes for this compound, aligning with the global push towards sustainable chemical processes.
One of the most searched topics related to Benzene, [(2,2-diethoxyethyl)thio]- is its application in the pharmaceutical industry. While not a drug itself, this compound serves as a key intermediate in the synthesis of more complex molecules. Its thioether functional group is particularly valuable in medicinal chemistry, where it can be used to modify the pharmacokinetic properties of drug candidates. Additionally, the diethoxyethyl moiety offers opportunities for further functionalization, making it a versatile building block in drug discovery.
In the field of material science, Benzene, [(2,2-diethoxyethyl)thio]- has shown promise as a precursor for advanced polymers and coatings. The compound's ability to form stable linkages with other monomers makes it attractive for developing high-performance materials with tailored properties. Researchers are particularly interested in its potential use in self-healing polymers and smart coatings, which are currently hot topics in materials research. These applications align well with the growing demand for innovative materials in industries ranging from automotive to electronics.
The synthesis of Benzene, [(2,2-diethoxyethyl)thio]- typically involves the reaction of benzene thiol with 2,2-diethoxyethyl halides under controlled conditions. Optimization of this process has been a focus of recent research, with particular emphasis on improving yield and purity while minimizing environmental impact. Alternative synthetic routes using catalytic methods or microwave-assisted reactions have been explored to address these challenges. These developments respond to the increasing number of searches for efficient synthesis of specialty chemicals and green chemistry approaches.
From a commercial perspective, the market for Benzene, [(2,2-diethoxyethyl)thio]- has seen steady growth, driven by demand from the pharmaceutical and advanced materials sectors. Suppliers and manufacturers frequently search for information on purity standards, storage conditions, and global availability of this compound. The development of reliable analytical methods for quality control, including HPLC and GC-MS techniques, has become increasingly important to meet industry requirements.
Safety considerations for handling Benzene, [(2,2-diethoxyethyl)thio]- are another area of frequent inquiry. While not classified as highly hazardous, proper laboratory safety protocols should be followed when working with this compound. This includes the use of appropriate personal protective equipment and adequate ventilation systems. These precautions align with the broader industry focus on chemical safety and responsible handling practices, which have become prominent topics in professional forums and search queries.
Looking to the future, research directions for Benzene, [(2,2-diethoxyethyl)thio]- are likely to focus on expanding its applications in emerging technologies. Areas such as organic electronics, energy storage materials, and bioconjugation chemistry present exciting opportunities for this versatile compound. The growing interest in multifunctional chemical building blocks suggests that Benzene, [(2,2-diethoxyethyl)thio]- will continue to be an important subject of study and application in the coming years.
In conclusion, Benzene, [(2,2-diethoxyethyl)thio]- (CAS No. 66616-26-0) represents a valuable chemical intermediate with diverse applications across multiple industries. Its unique structural features and chemical properties make it a compound of ongoing interest to researchers and industrial chemists alike. As the chemical industry evolves towards more sustainable and innovative solutions, this compound is well-positioned to play a significant role in future developments in specialty chemicals and advanced materials.
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